MT-802 is a heterobifunctional small molecule designed as a protein degrader for BTK. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ] It functions by hijacking the ubiquitin-proteasome system (UPS), a cellular mechanism for degrading unwanted proteins. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ] MT-802 is specifically designed to target both wild-type and C481S mutant BTK, addressing the issue of ibrutinib resistance in chronic lymphocytic leukemia (CLL) patients. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ]
MT-802 is a novel compound classified as a proteolysis-targeting chimera, specifically designed to target and degrade Bruton's tyrosine kinase, a critical enzyme implicated in various hematological malignancies. It is primarily under investigation for its potential therapeutic application in treating chronic phase chronic myeloid leukemia and other neoplasms, particularly those involving the C481S mutation of Bruton's tyrosine kinase. The compound is derived from the well-known inhibitor ibrutinib, linking it with cereblon ligase to enhance its degradation capabilities .
MT-802 is synthesized through a multi-step chemical process that involves the conjugation of ibrutinib with a cereblon ligand. The synthesis typically includes:
The molecular formula of MT-802 is , and it possesses a molecular weight of approximately 787.82 g/mol. The InChIKey for MT-802 is AJTLGUJXIKEZCQ-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
MT-802 primarily functions through a mechanism that involves the targeted degradation of Bruton's tyrosine kinase. It engages in specific chemical interactions that facilitate this process:
This mechanism underscores the compound's potential as a therapeutic agent by effectively reducing the levels of an oncogenic protein within cancer cells .
The action of MT-802 involves several key processes:
Data from studies indicate that MT-802 demonstrates a DC50 (the concentration required for 50% degradation) of approximately 9.1 nM in vitro, highlighting its potency as a degrader .
These properties are crucial for laboratory handling and formulation into therapeutic agents .
MT-802 holds significant promise in scientific research and clinical applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3